molecular formula C12H9FO3 B2644914 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-08-7

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B2644914
CAS No.: 438218-08-7
M. Wt: 220.199
InChI Key: SAKCIMIIRPKAQG-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO3 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-fluorophenol with furan-2-carbaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Fluorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde

Uniqueness

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKCIMIIRPKAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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